molecular formula C28H20N4O2 B15160542 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline CAS No. 675882-12-9

2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline

Cat. No.: B15160542
CAS No.: 675882-12-9
M. Wt: 444.5 g/mol
InChI Key: NFIHOQPCIFAABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrazino[2,3-f][1,10]phenanthroline family, which is characterized by its fused ring system that includes both pyrazine and phenanthroline moieties. The presence of methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in an organic solvent such as ethanol or acetic acid. The intermediate product is then subjected to cyclization reactions to form the final pyrazino[2,3-f][1,10]phenanthroline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline exerts its effects is primarily through its interaction with metal ions. As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing their reactivity. In biological systems, its fluorescence properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation. The methoxyphenyl groups contribute to its stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Known for its high thermal stability and use in OLEDs.

    2,3-Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Exhibits strong luminescence and is used in photophysical studies.

    2,3-Bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Noted for its color-tunable fluorescence properties

Uniqueness

2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline is unique due to its specific methoxy substituents, which enhance its solubility and stability. This makes it particularly suitable for applications in organic electronics and biological imaging, where these properties are crucial.

Properties

CAS No.

675882-12-9

Molecular Formula

C28H20N4O2

Molecular Weight

444.5 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline

InChI

InChI=1S/C28H20N4O2/c1-33-19-11-7-17(8-12-19)23-24(18-9-13-20(34-2)14-10-18)32-28-22-6-4-16-30-26(22)25-21(27(28)31-23)5-3-15-29-25/h3-16H,1-2H3

InChI Key

NFIHOQPCIFAABS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.